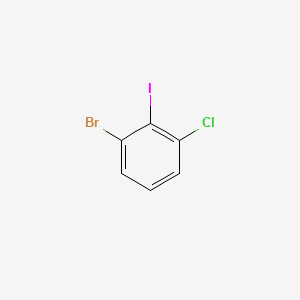

![molecular formula C27H30N2 B1279374 (2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine CAS No. 155681-48-4](/img/structure/B1279374.png)

(2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine” is an NK1 receptor antagonist . It was studied in human liver microsomes and recombinant human CYP isoforms .

Chemical Reactions Analysis

The major metabolic pathways of this compound were due to oxidation of the tert-butyl moiety to form an alcohol (M6) and/or O-demethylation of the anisole moiety .Wissenschaftliche Forschungsanwendungen

Metabolism and Pharmacokinetics

- Metabolism in Human Liver Microsomes : (2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine, as an NK1 receptor antagonist, undergoes extensive metabolism in human liver microsomes, primarily involving oxidation and O-demethylation processes, leading to the formation of multiple metabolites (Prakash et al., 2007).

- Pharmacokinetics in Humans : In a study of ezlopitant, a derivative of (2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine, researchers found it to be rapidly absorbed and extensively metabolized in humans after oral administration. The study provided insights into the excretion, biotransformation, and pharmacokinetics of this compound (Prakash et al., 2007).

Chemical Synthesis

- Synthesis of Related Compounds : Research has been conducted on synthesizing various benzhydryl and aza-bicyclooctane derivatives, demonstrating the versatile chemical synthesis possibilities of related structures (Deng Fu-li, 2007).

- Single Crystal X-ray Diffraction : The use of single crystal X-ray diffraction in determining the stereochemical assignment of substituted aminobicyclohexane and aminobicyclooctane derivatives showcases the analytical methods applicable to compounds similar to (2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine (Christensen et al., 2011).

Medical Imaging

- Radiolabeled Ligands for Imaging : Studies involving the synthesis and biodistribution of radiolabeled alpha 7 nicotinic acetylcholine receptor ligands, derived from aza-bicyclooctane, demonstrate applications in medical imaging, particularly in PET and SPECT (Pomper et al., 2005).

Mechanistic Studies

- Intramolecular C-H Insertion Reactions : Research on the mechanisms of intramolecular C-H insertion reactions in 1-aza-2-azoniaallene salts provides insights into the chemical behavior of nitrogen-containing bicyclic structures (Hong et al., 2015).

Enantioselective Synthesis

- Asymmetric Synthesis : Studies focused on the asymmetric synthesis of bicyclic amines via redox neutral C–H functionalization indicate the potential for creating enantiomerically pure compounds, relevant to pharmaceutical applications (Kumar et al., 2015).

Application in Asymmetric Catalysis

- Rhodium-Catalyzed Asymmetric Addition : The use of bicyclooctane derivatives in rhodium-catalyzed asymmetric 1,4-addition reactions showcases their potential utility in asymmetric catalysis (Otomaru et al., 2005).

Eigenschaften

IUPAC Name |

(2S,3S)-2-benzhydryl-N-benzyl-1-azabicyclo[2.2.2]octan-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2/c1-4-10-21(11-5-1)20-28-26-24-16-18-29(19-17-24)27(26)25(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,24-28H,16-20H2/t26-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHVLAGNGAWUQU-SVBPBHIXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@@H]([C@@H]2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60439453 |

Source

|

| Record name | (2S,3S)-2-benzhydryl-N-benzyl-1-azabicyclo[2.2.2]octan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Benzhydryl-1-aza-bicyclo[2.2.2]oct-3-yl)-benzyl-amine | |

CAS RN |

155681-48-4 |

Source

|

| Record name | (2S,3S)-2-benzhydryl-N-benzyl-1-azabicyclo[2.2.2]octan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60439453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Dimethylamino)ethoxy]benzonitrile](/img/structure/B1279309.png)

![8-Bromo-6-methylimidazo[1,2-A]pyrazine](/img/structure/B1279313.png)

![5-[(2-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1279317.png)